molecular formula C23H25N5O3 B10997193 N-(2-{[oxo(4-phenylpiperazin-1-yl)acetyl]amino}ethyl)-1H-indole-2-carboxamide

N-(2-{[oxo(4-phenylpiperazin-1-yl)acetyl]amino}ethyl)-1H-indole-2-carboxamide

Cat. No.: B10997193
M. Wt: 419.5 g/mol
InChI Key: UEQGEWCNDSPMKC-UHFFFAOYSA-N
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Description

N-(2-{[oxo(4-phenylpiperazin-1-yl)acetyl]amino}ethyl)-1H-indole-2-carboxamide is a complex organic compound that features a combination of indole, piperazine, and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[oxo(4-phenylpiperazin-1-yl)acetyl]amino}ethyl)-1H-indole-2-carboxamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Piperazine Derivative Preparation: The piperazine derivative can be synthesized by reacting piperazine with benzyl chloride to form 4-phenylpiperazine.

    Coupling Reaction: The final step involves coupling the indole core with the piperazine derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[oxo(4-phenylpiperazin-1-yl)acetyl]amino}ethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, N-(2-{[oxo(4-phenylpiperazin-1-yl)acetyl]amino}ethyl)-1H-indole-2-carboxamide can be used to study receptor-ligand interactions due to its potential binding affinity to various biological targets.

Medicine

Medically, this compound is of interest for its potential therapeutic properties. It may act as a lead compound in the development of drugs targeting neurological disorders or cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[oxo(4-phenylpiperazin-1-yl)acetyl]amino}ethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may interact with aromatic residues in the binding site, while the piperazine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[oxo(4-phenylpiperazin-1-yl)acetyl]amino}ethyl)-1H-pyrrole-2-carboxamide
  • N-(2-{[oxo(4-phenylpiperazin-1-yl)acetyl]amino}ethyl)-1H-benzimidazole-2-carboxamide

Uniqueness

Compared to similar compounds, N-(2-{[oxo(4-phenylpiperazin-1-yl)acetyl]amino}ethyl)-1H-indole-2-carboxamide is unique due to the presence of the indole ring, which can enhance its binding affinity and specificity to certain biological targets. This makes it a promising candidate for drug development and other scientific applications.

Properties

Molecular Formula

C23H25N5O3

Molecular Weight

419.5 g/mol

IUPAC Name

N-[2-[[2-oxo-2-(4-phenylpiperazin-1-yl)acetyl]amino]ethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C23H25N5O3/c29-21(20-16-17-6-4-5-9-19(17)26-20)24-10-11-25-22(30)23(31)28-14-12-27(13-15-28)18-7-2-1-3-8-18/h1-9,16,26H,10-15H2,(H,24,29)(H,25,30)

InChI Key

UEQGEWCNDSPMKC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C(=O)NCCNC(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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